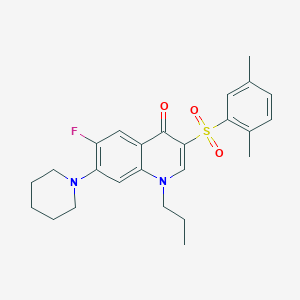![molecular formula C17H15N3O3 B2670608 2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide CAS No. 899782-53-7](/img/structure/B2670608.png)
2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide” is a derivative of quinazolinone . Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, one of which is aromatic (a benzene ring), and the other is not (a pyrimidine ring) .
Molecular Structure Analysis
The molecular structure of “2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide” would likely consist of a quinazolinone core, with a methylphenyl group at the 3-position and an acetamide group at the 2-position .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide” would depend on its specific structure. For example, acetamide has a molecular weight of 59.07, a boiling point of 430°F, and a melting point of 180.1°F .Applications De Recherche Scientifique
Antimalarial Activity
A study by Werbel et al. (1986) explored the antimalarial activity of related compounds, including derivatives of quinazolinones, demonstrating significant potential against Plasmodium berghei infections in mice. This suggests that similar compounds, like 2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide, might exhibit antimalarial properties (Werbel et al., 1986).
Anticonvulsant Activity
El Kayal et al. (2019) synthesized and evaluated a series of quinazolin-3(2H)-yl acetamide derivatives for anticonvulsant activities. Their findings suggest the potential of such compounds in expanding the arsenal of anticonvulsive drugs (El Kayal et al., 2019).
Analgesic and Anti-Inflammatory Activities
Alagarsamy et al. (2015) researched novel quinazolinone acetamides for their analgesic and anti-inflammatory activities. They found that compounds in this class, such as 2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide, could offer promising therapeutic benefits in pain management and inflammation control (Alagarsamy et al., 2015).
Antitumor Activity
Al-Suwaidan et al. (2016) synthesized 3-benzyl-4(3H)quinazolinone analogues and evaluated their antitumor activities. This study highlights the potential of quinazolinone derivatives in cancer treatment, indicating a promising area for further research (Al-Suwaidan et al., 2016).
Antiviral Activity
Ghosh et al. (2008) investigated a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis. The compound displayed significant antiviral and antiapoptotic effects, suggesting that similar quinazolinone derivatives might also have antiviral applications (Ghosh et al., 2008).
Chemotherapeutic Potential
Rim et al. (2014) reported that a quinazolinone derivative, KYS05090, induced autophagy and apoptosis in lung adenocarcinoma cells, demonstrating its potential as a chemotherapeutic agent (Rim et al., 2014).
Orientations Futures
The future directions for research on “2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide” could include further investigation into its synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by quinazolinone derivatives, this compound could potentially have interesting pharmacological properties .
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-8-12(9-7-11)20-16(22)13-4-2-3-5-14(13)19(17(20)23)10-15(18)21/h2-9H,10H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFXRPRDJCXXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(piperidin-2-yl)ethyl]methanesulfonamide](/img/structure/B2670527.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2670528.png)
![N-(4-ethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2670529.png)

![4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2670536.png)
![2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2670537.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B2670539.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2670541.png)

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2670544.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2670545.png)
